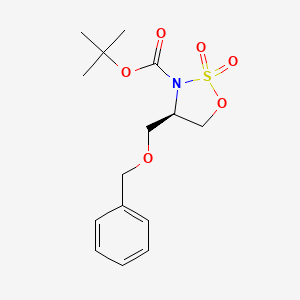

tert-Butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Description

tert-Butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chiral oxathiazolidine derivative featuring a benzyloxymethyl substituent at the 4-position of the heterocyclic ring. This compound is structurally characterized by a five-membered oxathiazolidine ring system fused with a tert-butyl carbamate group and a sulfone moiety (2,2-dioxide). The (R)-configuration at the stereogenic center ensures enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications, particularly as a chiral building block or intermediate in drug discovery .

Properties

IUPAC Name |

tert-butyl (4R)-2,2-dioxo-4-(phenylmethoxymethyl)oxathiazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-15(2,3)22-14(17)16-13(11-21-23(16,18)19)10-20-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDHXVMICOENAK-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxathiazolidine ring: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the oxathiazolidine ring.

Introduction of the benzyloxy methyl group: This step involves the reaction of the oxathiazolidine intermediate with a benzyl halide in the presence of a base to introduce the benzyloxy methyl group.

Addition of the tert-butyl group: This step involves the reaction of the intermediate with tert-butyl chloroformate to introduce the tert-butyl group.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the oxathiazolidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyloxy methyl group.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxathiazolidines.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidiabetic Properties : Research indicates that oxathiazolidine derivatives may possess antidiabetic activity. The compound has been explored for its potential to treat hyperglycemia and insulin resistance, making it a candidate for diabetes management therapies .

- Antimicrobial Activity : Compounds of this class have shown promising results against various bacterial strains. Their structural attributes allow for modifications that enhance their efficacy as antimicrobial agents .

- Cancer Research : There is ongoing investigation into the use of oxathiazolidine derivatives in cancer treatment. Preliminary studies suggest these compounds may inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival .

Synthetic Applications

- Building Blocks in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups facilitate reactions such as nucleophilic substitutions and cyclizations, leading to the formation of various cyclic compounds .

- Synthesis of Hydroxamic Acids : tert-Butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can be utilized in the preparation of hydroxamic acids through intramolecular cyclization processes. This reaction pathway is significant for developing compounds with potential therapeutic applications .

Case Study 1: Antidiabetic Activity

A study published in a pharmaceutical journal highlighted the effectiveness of oxathiazolidine derivatives in lowering blood glucose levels in diabetic models. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake by cells .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives similar to tert-butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine were tested against resistant strains of bacteria. Results indicated significant antibacterial activity, suggesting potential for development into new antibiotics .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting enzyme activity: It can inhibit the activity of certain enzymes, such as proteases or kinases, by binding to their active sites.

Modulating signaling pathways: The compound can modulate signaling pathways involved in cell growth and apoptosis, leading to its potential anticancer effects.

Interacting with cellular membranes: It can interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 4-position substitution on the oxathiazolidine ring significantly influences the compound’s physical, chemical, and pharmacological properties. Below is a comparative analysis of key analogs:

Physicochemical and Spectroscopic Properties

- Optical Rotation : The (R)-4-methyl analog shows [α]D = +39.7 (c 0.24, MeOH), while the (S)-enantiomer has [α]D = -36.8 (c 0.21, MeOH), highlighting the critical role of stereochemistry in chiral applications .

Biological Activity

tert-Butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHNOS

- Molecular Weight : 319.37 g/mol

The oxathiazolidine ring structure contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds with oxathiazolidine structures exhibit antimicrobial activity. A study demonstrated that derivatives of oxathiazolidines showed significant inhibition against various bacterial strains, suggesting potential applications as antibiotics or adjunct therapies in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

In vitro studies have shown that tert-butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This anti-inflammatory activity positions the compound as a candidate for treating inflammatory diseases.

The proposed mechanism involves the inhibition of key enzymes involved in inflammatory signaling pathways. Specifically, it may inhibit NF-kB activation, leading to reduced transcription of inflammatory mediators. This mechanism is supported by studies showing decreased phosphorylation of IκBα and reduced nuclear translocation of NF-kB in treated cells .

Study 1: Efficacy Against Bacterial Infections

In a controlled study involving mice infected with Staphylococcus aureus, administration of tert-butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine resulted in a significant reduction in bacterial load compared to controls. The study highlighted the compound's potential as an adjunct therapy to conventional antibiotics .

Study 2: Anti-inflammatory Response in Human Cells

A clinical trial involving human peripheral blood mononuclear cells (PBMCs) treated with the compound showed a marked decrease in inflammatory markers post-treatment. The findings suggest that this compound could be beneficial in managing autoimmune conditions where inflammation plays a critical role .

Data Table: Biological Activities Summary

Q & A

Basic: What are the key steps for synthesizing tert-Butyl (R)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide?

Methodological Answer:

The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl groups (Boc) are introduced via carbamate formation under anhydrous conditions, while the benzyloxy moiety acts as a protecting group for hydroxyl intermediates. A similar oxathiazolidine derivative was prepared using tert-butyl (R)-4-(5-((ethoxycarbonyl)amino)-2-fluorophenyl)-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide as a precursor, with reaction conditions including inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to prevent side reactions . Purification often employs column chromatography or crystallization, as evidenced by ≥97% purity standards in related compounds .

Advanced: How can racemization be minimized during the synthesis of this chiral oxathiazolidine derivative?

Methodological Answer:

Racemization risks arise during nucleophilic substitutions or acidic/basic conditions. Strategies include:

- Low-temperature reactions (e.g., –78°C for lithiation steps) to slow kinetic pathways favoring racemization.

- Chiral auxiliaries or catalysts to stabilize transition states, as seen in asymmetric syntheses of tert-butyl-protected heterocycles .

- pH-controlled environments to avoid protonation/deprotonation at stereogenic centers.

Theoretical frameworks, such as stereoelectronic effect models, guide solvent selection (e.g., polar aprotic solvents like DMF) and reagent stoichiometry .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify benzyloxy methyl protons (δ 4.5–5.0 ppm) and tert-butyl carbons (δ 28–30 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

Purity is assessed via HPLC (>97%, as per catalog standards) or melting point consistency (e.g., mp 109–112°C for structurally analogous compounds) .

Advanced: How can contradictions in reaction yields during scale-up be systematically resolved?

Methodological Answer:

Yield discrepancies often stem from:

- Mass transfer limitations : Aggressive stirring or membrane-assisted separation (e.g., ultrafiltration) improves mixing efficiency .

- Thermodynamic vs. kinetic control : Process simulation tools (ASPEN, COMSOL) model reaction trajectories under scaled conditions .

- Heterogeneous intermediates : In situ monitoring (e.g., FTIR or Raman spectroscopy) detects phase changes or byproduct formation.

Replicating small-scale conditions with adjusted residence times and reagent addition rates can reconcile data inconsistencies .

Basic: What is the functional role of the benzyloxy methyl group in this compound’s reactivity?

Methodological Answer:

The benzyloxy group serves as a protecting group for hydroxyl functionalities, preventing undesired nucleophilic attacks or oxidations during subsequent steps. Its stability under basic/acidic conditions (e.g., Grignard reactions or Boc deprotection) is critical, as seen in analogous syntheses of tert-butyl-protected heterocycles . Removal typically requires hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA).

Advanced: How can the stability of the oxathiazolidine ring under varying pH conditions be experimentally evaluated?

Methodological Answer:

Design a kinetic stability assay :

- pH-Varied Hydrolysis : Expose the compound to buffered solutions (pH 1–14) at 25–60°C. Monitor degradation via UV-Vis (λmax shifts) or LC-MS.

- Activation Energy Calculation : Use Arrhenius plots to determine degradation rates at different temperatures.

- Computational Modeling : DFT calculations predict ring-opening pathways under acidic/basic conditions, guiding experimental validation .

Methodological: What purification techniques are optimal for isolating this compound in multi-step syntheses?

Methodological Answer:

- Flash Chromatography : Employ gradient elution (hexane/EtOAc) for polar impurities.

- Crystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility data from analogs (e.g., tert-butyl piperidine carboxylates) .

- Membrane Separation : Nanofiltration membranes (MWCO 300–500 Da) isolate target molecules from smaller byproducts, aligning with advancements in separation technologies .

Advanced: What theoretical frameworks guide the application of this compound in asymmetric catalysis?

Methodological Answer:

- Stereoelectronic Theory : Predicts how electron-donating groups (e.g., tert-butyl) influence transition-state geometry in nucleophilic additions.

- Chiral Pool Strategy : Leverage the (R)-configuration of the oxathiazolidine ring to induce enantioselectivity in aldol or Mannich reactions.

- Non-Covalent Interactions : Computational studies (e.g., NCI analysis) map hydrogen bonding or π-stacking interactions critical for catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.